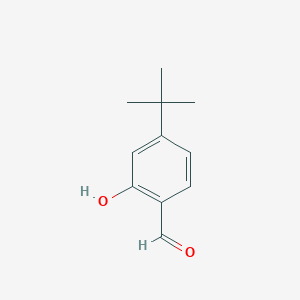
4-tert-Butyl-2-hydroxybenzaldehyde
Cat. No. B1315697
Key on ui cas rn:
66232-34-6
M. Wt: 178.23 g/mol
InChI Key: UYRSLWPKZKASRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07138411B2
Procedure details


A five liter three-neck round bottom flask equipped with overhead mechanical stirrer and condenser was charged with trifluoroacetic acid (2.4 L). A mixture of 3-tert-butylphenol (412 g, 2.8 mole) and HMTA (424 g, 3.0 mole) was added portion-wise causing an exotherm. With cooling, the temperature was maintained under 80° C. The reaction was heated at 80° C. for one hour, then cooled, and water (2 L) added. After 0.5 hour additional water (4 L) was added and the mixture was extracted with ethyl acetate (6 L). The organic extract was washed with water and brine. The resulting organic phase was divided into 2 L volumes and each diluted with water (1 L), and solid NaHCO3 added until the mixture was neutralized. The organic phases were isolated and combined, dried over MgSO4, filtered and concentrated in vacuo yielding an oil. This oil was distilled at 95° C. (0.8 mm) yielding the desired salicylaldehyde as an oil (272.9 g, 56%) which was of sufficient purity to be used without further purification.





Name
Yield
56%
Identifiers


|
REACTION_CXSMILES
|
F[C:2](F)(F)[C:3]([OH:5])=O.[C:8]([C:12]1[CH:13]=[C:14]([OH:18])C=[CH:16][CH:17]=1)([CH3:11])([CH3:10])[CH3:9].C1N2CN3CN(C2)CN1C3>O>[C:8]([C:12]1[CH:13]=[C:14]([OH:18])[C:2](=[CH:16][CH:17]=1)[CH:3]=[O:5])([CH3:11])([CH3:10])[CH3:9]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.4 L
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)O)(F)F
|
Step Two
|
Name
|
|
|
Quantity
|
412 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C=1C=C(C=CC1)O
|
|
Name
|
|
|
Quantity
|
424 g
|
|
Type
|
reactant
|
|
Smiles
|
C1N2CN3CN1CN(C2)C3
|
Step Three
|
Name
|
|
|
Quantity
|
4 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
2 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A five liter three-neck round bottom flask equipped with overhead mechanical stirrer and condenser
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added portion-wise
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
With cooling
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was heated at 80° C. for one hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with ethyl acetate (6 L)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The organic extract
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with water and brine
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
each diluted with water (1 L), and solid NaHCO3
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added until the mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phases were isolated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yielding an oil
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
This oil was distilled at 95° C. (0.8 mm)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C=1C=C(C(C=O)=CC1)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 272.9 g | |
| YIELD: PERCENTYIELD | 56% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
